molecular formula C20H22N2O2 B4037701 2-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

2-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B4037701
M. Wt: 322.4 g/mol
InChI Key: FFVBPJXXDUZVOI-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anxiolytic Potential and Neuroreceptor Affinity

Studies have identified compounds structurally related to "2-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide" as promising anxiolytics. For example, diarylacetylene piperidinyl amides, including N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, have shown oral activity in animal models predictive of clinical efficacy for treating anxiety, with modest affinity for neurokinin NK-1 and 2 receptors, which play roles in mood and emotion regulation (Kordik et al., 2006).

Alcohol Intake Reduction

Further research on N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801) has demonstrated its efficacy in reducing alcohol intake in alcohol-preferring rats without causing CNS-related side effects typical of benzodiazepines. This suggests its utility in treating alcoholism (Rezvani et al., 2007).

Enzyme Inhibition

Compounds with the acetamide moiety have been explored for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating potential applications in treating conditions related to enzyme dysfunction (Khalid et al., 2014).

Antimicrobial Activity

New derivatives containing the acetamide structure have shown promise in antimicrobial studies, suggesting their potential use in developing new antibacterial and antifungal treatments. This research highlights the chemical versatility and therapeutic potential of these compounds in addressing microbial resistance (Patel & Agravat, 2007).

Chemoselective Synthesis

The acetamide group has been utilized in chemoselective synthesis processes, such as the acetylation of aminophenols, showcasing its significance in creating intermediates for pharmaceuticals and other organic compounds (Magadum & Yadav, 2018).

Photocatalytic Applications

Compounds structurally similar to "this compound" have been investigated for their photocatalytic properties, notably in the degradation of pollutants. This research underscores the environmental applications of these compounds, particularly in water treatment and pollution control (Jallouli et al., 2017).

Properties

IUPAC Name

2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(15-16-7-3-1-4-8-16)21-18-11-9-17(10-12-18)20(24)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVBPJXXDUZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.